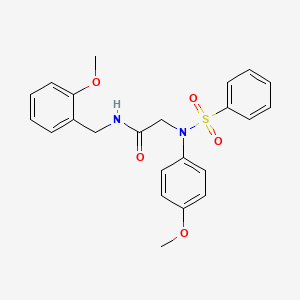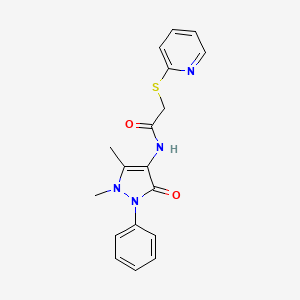![molecular formula C22H18N4O3S B3463323 N-(4-acetylphenyl)-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3463323.png)
N-(4-acetylphenyl)-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide
Descripción general
Descripción
N-(4-acetylphenyl)-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide, commonly known as 'Furamidine' is a synthetic compound that belongs to the family of 1,2,4-triazole derivatives. It possesses a wide range of biological activities and has been extensively studied for its potential applications in various fields of scientific research.
Mecanismo De Acción
The exact mechanism of action of furamidine is not fully understood. However, it is believed to act by binding to the DNA of the parasites and interfering with its replication and transcription. Furamidine has been shown to selectively target the kinetoplast DNA of the parasites, which is essential for their survival.
Biochemical and physiological effects:
Furamidine has been found to have minimal toxicity towards mammalian cells and has been shown to be well-tolerated in animal studies. It has been reported to cause minimal adverse effects, such as mild gastrointestinal disturbances and reversible liver enzyme elevations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Furamidine is a potent and selective inhibitor of parasitic DNA synthesis, making it a valuable tool for studying the biology and pathogenesis of parasitic diseases. However, its use in lab experiments is limited by its low solubility and poor bioavailability. It also has a short half-life, which may limit its effectiveness in vivo.
Direcciones Futuras
1. Development of more potent and selective analogs of furamidine for the treatment of parasitic diseases.
2. Investigation of the mechanism of action of furamidine at the molecular level.
3. Evaluation of the efficacy of furamidine in combination with other drugs for the treatment of parasitic diseases.
4. Exploration of the potential applications of furamidine in other fields of scientific research, such as cancer and infectious disease research.
Aplicaciones Científicas De Investigación
Furamidine has been found to exhibit potent antiparasitic activity against various protozoan parasites, including Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani. It has also been studied for its anticancer, antifungal, and antibacterial properties. Furamidine has been shown to inhibit the growth of cancer cells by inducing apoptosis and interfering with the cell cycle. It has also been found to possess antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus.
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-2-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3S/c1-15(27)16-9-11-17(12-10-16)23-20(28)14-30-22-25-24-21(19-8-5-13-29-19)26(22)18-6-3-2-4-7-18/h2-13H,14H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMRMPBEKXPMRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)-N~1~-{2-[(phenylsulfonyl)amino]phenyl}glycinamide](/img/structure/B3463244.png)

![2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-quinazolinone](/img/structure/B3463264.png)
![1-(4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-3-nitrophenyl)ethanone](/img/structure/B3463275.png)
![N-[4-(4-pyridinylmethyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B3463279.png)
![2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B3463283.png)

![N-[bis(4-methoxyphenyl)methyl]-2-phenylacetamide](/img/structure/B3463301.png)
![methyl 2-({[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}amino)benzoate](/img/structure/B3463305.png)
![3-[(4-chlorobenzyl)thio]-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B3463307.png)
![ethyl 2-amino-5-{[(2,4-dimethoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B3463338.png)
![ethyl 2-amino-5-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonyl)-4-methyl-3-thiophenecarboxylate](/img/structure/B3463348.png)
![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B3463352.png)